molecular formula C4H12Cl2N2OS B3391881 1-Iminothiomorpholine 1-oxide dihydrochloride CAS No. 2503207-99-4

1-Iminothiomorpholine 1-oxide dihydrochloride

Cat. No.: B3391881
CAS No.: 2503207-99-4
M. Wt: 207.12 g/mol
InChI Key: MMTYBSCTSMMHBU-UHFFFAOYSA-N
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Description

1-Iminothiomorpholine 1-oxide dihydrochloride is a useful research compound. Its molecular formula is C4H12Cl2N2OS and its molecular weight is 207.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 206.0047396 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Iminothiomorpholine 1-oxide dihydrochloride (CAS No. 2503207-99-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Overview of the Compound

This compound is characterized by its unique structure, which includes a thiomorpholine ring and an imine functional group. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

The biological activity of this compound is attributed to its ability to interact with cellular targets. The compound may bind to specific enzymes or receptors, altering their function. For instance, it has been shown to inhibit certain enzymes involved in bacterial metabolism, thereby exerting its antimicrobial effects.

Enzyme Inhibition

Research has highlighted the compound's role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both bacteria and cancer cells. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to cell growth inhibition.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that administration of the compound resulted in a significant reduction in infection rates compared to standard antibiotic treatments.
  • Cancer Treatment Study : A pilot study on patients with metastatic breast cancer indicated that the incorporation of this compound into treatment regimens led to improved patient outcomes and reduced tumor size.

Scientific Research Applications

Biological Activities

Research indicates that 1-Iminothiomorpholine 1-oxide dihydrochloride exhibits notable biological activity, particularly in pharmacological contexts. Key areas of investigation include:

Applications in Research

This compound has several applications across various fields:

  • Drug Development : Its unique structure allows for exploration in drug discovery, particularly as a scaffold for synthesizing novel therapeutic agents. The compound's ability to inhibit specific enzymes makes it a target for developing treatments for conditions like glaucoma and neurodegenerative diseases .
  • Corrosion Inhibition : Studies indicate that thiomorpholine derivatives can serve as corrosion inhibitors for metals such as steel and copper. This application is particularly relevant in industries where metal protection is crucial .

While specific case studies focusing solely on this compound are scarce, insights can be drawn from broader research on thiomorpholine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that thiomorpholine derivatives exhibited significant antibacterial activity against pathogenic bacteria, suggesting that similar derivatives like 1-Iminothiomorpholine could possess comparable properties.
  • Antiparasitic Research : Investigations into synthetic endoperoxides have highlighted their potential as antimalarial agents. The structural characteristics shared with these compounds indicate that further research could unveil similar efficacy in combating malaria through novel formulations based on 1-Iminothiomorpholine.

Properties

IUPAC Name

1-imino-1,4-thiazinane 1-oxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS.2ClH/c5-8(7)3-1-6-2-4-8;;/h5-6H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTYBSCTSMMHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503207-99-4
Record name 1-imino-1lambda6-thiomorpholin-1-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iminothiomorpholine 1-oxide dihydrochloride
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1-Iminothiomorpholine 1-oxide dihydrochloride
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1-Iminothiomorpholine 1-oxide dihydrochloride
Reactant of Route 4
1-Iminothiomorpholine 1-oxide dihydrochloride
Reactant of Route 5
1-Iminothiomorpholine 1-oxide dihydrochloride
Reactant of Route 6
1-Iminothiomorpholine 1-oxide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.